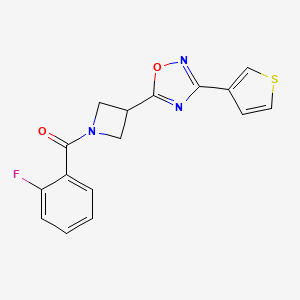

(2-Fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound “(2-Fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a unique scaffold combining an azetidine ring (4-membered nitrogen heterocycle), a 1,2,4-oxadiazole moiety, and a 2-fluorophenyl group. The oxadiazole ring is substituted with a thiophene at the 3-position, while the azetidine is linked to a fluorinated aromatic ketone.

Properties

IUPAC Name |

(2-fluorophenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-13-4-2-1-3-12(13)16(21)20-7-11(8-20)15-18-14(19-22-15)10-5-6-23-9-10/h1-6,9,11H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHXNMGXHZLWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone , with CAS number 1396802-44-0 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 329.4 g/mol . The structure features a fluorophenyl group linked to an azetidinone moiety and a thiophene-substituted oxadiazole, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1396802-44-0 |

| Molecular Formula | C16H12FN3O2S |

| Molecular Weight | 329.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the oxadiazole ring followed by coupling with the azetidinone. Specific synthetic pathways are critical for ensuring the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a study reported that derivatives containing oxadiazole rings showed potent activity against various cancer cell lines:

- IC50 Values against different cancer lines:

- KB (Human cervical cancer):

- MCF-7 (Breast cancer):

- HeLa (Cervical cancer):

These results suggest that the compound may induce apoptosis in cancer cells through specific signaling pathways targeting cell cycle regulation and apoptosis mechanisms .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have shown that this compound exhibits antimicrobial activity. The presence of thiophene and oxadiazole moieties is believed to enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.

The proposed mechanism of action for This compound involves:

- Induction of Apoptosis : Through modulation of apoptotic pathways.

- Inhibition of Enzymatic Activity : Potentially disrupting metabolic processes in microbial pathogens.

Case Studies

-

Study on Anticancer Properties : A comparative analysis involving several derivatives showed that compounds with similar structural features exhibited enhanced cytotoxicity against various cancer cell lines when tested using MTT assays.

- Example: A derivative with a similar structure demonstrated an IC50 value significantly lower than standard chemotherapeutic agents.

- Antimicrobial Efficacy : In vitro tests against common bacterial strains indicated that the compound showed effective inhibition at concentrations comparable to traditional antibiotics.

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compounds containing 1,2,4-triazole-3-thiones, such as 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (synthesized via 3-fluorobenzoic acid and thiocarbohydrazide fusion, 85% yield ), share a fluorinated aromatic system but differ in their heterocyclic core. Key distinctions include:

Fluorinated Aromatic Systems

The 2-fluorophenyl group in the target compound is structurally analogous to derivatives like 2-(4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . Differences in fluorine substitution patterns (mono- vs. di-fluorination) impact:

Heterocyclic Hybrids with Thiophene

The thiophen-3-yl group in the target compound distinguishes it from phenyl- or sulfonyl-substituted analogues (e.g., 2-(5-(4-(phenylsulfonyl)phenyl)-triazol)ethanone ). Thiophene’s electron-rich aromatic system may enhance π-stacking interactions in biological systems, while sulfonyl groups in analogues could improve solubility or electrostatic interactions.

Azetidine vs. Larger Nitrogen Heterocycles

Azetidine’s 4-membered ring imposes significant ring strain, which may increase reactivity or mimic transition states in enzyme inhibition. This contrasts with 5- or 6-membered nitrogen heterocycles (e.g., piperidine in other triazole derivatives), which offer greater stability but less steric constraint .

Research Implications and Gaps

- Biological Activity : Triazole-thiones exhibit antimicrobial and anticancer properties , but the oxadiazole-azetidine hybrid’s bioactivity remains unexplored in the provided evidence.

- Computational Modeling : Tools like SHELX could aid in crystallographic studies to compare binding modes with triazole-based analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.